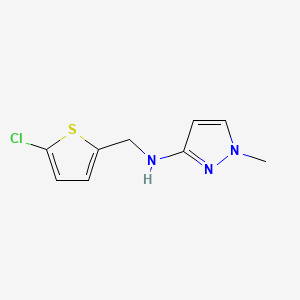
1-(5-Bromo-2-methoxybenzenesulfonyl)-2,6-dimethylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Bromo-2-methoxybenzenesulfonyl)-2,6-dimethylpiperidine, also known as BBrMDP, is a chemical compound that belongs to the class of piperidine derivatives. It is a potent and selective inhibitor of the dopamine transporter (DAT) and has been extensively studied for its potential applications in scientific research.
Mécanisme D'action
1-(5-Bromo-2-methoxybenzenesulfonyl)-2,6-dimethylpiperidine acts as a potent and selective inhibitor of the DAT, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting the DAT, 1-(5-Bromo-2-methoxybenzenesulfonyl)-2,6-dimethylpiperidine increases the concentration of dopamine in the synapse, leading to enhanced dopaminergic neurotransmission.
Biochemical and Physiological Effects:
The enhanced dopaminergic neurotransmission resulting from 1-(5-Bromo-2-methoxybenzenesulfonyl)-2,6-dimethylpiperidine administration has been shown to have a number of physiological and biochemical effects. These include increased locomotor activity, enhanced reward-seeking behavior, and improved cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 1-(5-Bromo-2-methoxybenzenesulfonyl)-2,6-dimethylpiperidine in lab experiments is its selectivity for the DAT, which allows for precise manipulation of dopaminergic neurotransmission. However, its potency and selectivity also make it potentially dangerous, and caution must be taken when handling and administering the compound.
List of
Orientations Futures
1. Investigating the potential therapeutic applications of 1-(5-Bromo-2-methoxybenzenesulfonyl)-2,6-dimethylpiperidine in neurological disorders such as Parkinson's disease, ADHD, and drug addiction.
2. Exploring the role of 1-(5-Bromo-2-methoxybenzenesulfonyl)-2,6-dimethylpiperidine in the regulation of other neurotransmitter systems such as serotonin and norepinephrine.
3. Developing new analogs of 1-(5-Bromo-2-methoxybenzenesulfonyl)-2,6-dimethylpiperidine with improved selectivity and potency for the DAT.
4. Investigating the potential interactions between 1-(5-Bromo-2-methoxybenzenesulfonyl)-2,6-dimethylpiperidine and other compounds such as psychostimulants and antidepressants.
5. Exploring the potential use of 1-(5-Bromo-2-methoxybenzenesulfonyl)-2,6-dimethylpiperidine as a tool for studying the molecular mechanisms underlying dopaminergic neurotransmission.
Méthodes De Synthèse
The synthesis of 1-(5-Bromo-2-methoxybenzenesulfonyl)-2,6-dimethylpiperidine involves several steps, starting from the reaction of 5-bromo-2-methoxybenzenesulfonyl chloride with 2,6-dimethylpiperidine in the presence of a base such as triethylamine. The resulting intermediate is then treated with sodium hydride to form the final product.
Applications De Recherche Scientifique
1-(5-Bromo-2-methoxybenzenesulfonyl)-2,6-dimethylpiperidine has been used in a variety of scientific research studies, particularly in the field of neuroscience. Its ability to selectively inhibit the DAT has made it a valuable tool for investigating the role of dopamine in the brain and its involvement in various neurological disorders such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction.
Propriétés
IUPAC Name |
1-(5-bromo-2-methoxyphenyl)sulfonyl-2,6-dimethylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO3S/c1-10-5-4-6-11(2)16(10)20(17,18)14-9-12(15)7-8-13(14)19-3/h7-11H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCQADQNDRGPRCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1S(=O)(=O)C2=C(C=CC(=C2)Br)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromo-2-methoxybenzenesulfonyl)-2,6-dimethylpiperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-N-[4-(pyrazol-1-ylmethyl)phenyl]acetamide](/img/structure/B7574902.png)
![4-[3-(3-Bromophenyl)propanoylamino]cyclohexane-1-carboxylic acid](/img/structure/B7574907.png)
![4-[[2-(4-Hydroxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7574913.png)
![4-[[2-(2-Chloro-6-fluorophenyl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7574921.png)
![4-[(4-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline](/img/structure/B7574923.png)
![4-[(3-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline](/img/structure/B7574929.png)

![[4-(Methylamino)piperidin-1-yl]-(2-methylphenyl)methanone](/img/structure/B7574948.png)

![2-(N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]anilino)acetic acid](/img/structure/B7574956.png)
![3-[(4-Methylsulfonylbenzoyl)-propan-2-ylamino]propanoic acid](/img/structure/B7574963.png)
![2-[[1-(Dimethylcarbamoyl)piperidine-4-carbonyl]-propan-2-ylamino]acetic acid](/img/structure/B7574973.png)
![2-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-propan-2-ylamino]acetic acid](/img/structure/B7574981.png)